

Application Notes: Synthesis and Utility of 2'-O-Methylated RNA Probes

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Compound of Interest		
Compound Name:	2'-O-Methylcytidine	
Cat. No.:	B029767	Get Quote

Introduction

2'-O-methylation (Nm) is a prevalent post-transcriptional modification found in various types of cellular RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA).[1][2][3] This modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar.[4] The presence of the 2'-O-methyl group endows RNA with unique chemical and biological properties that are highly advantageous for research and therapeutic applications. Synthetically produced 2'-O-methylated RNA oligonucleotides are powerful tools in molecular biology, diagnostics, and drug development.[1]

Key Properties and Advantages

- 2'-O-methylated RNA probes offer several significant advantages over standard DNA or unmodified RNA probes:
- Enhanced Nuclease Resistance: The 2'-O-methyl group provides steric hindrance, making the phosphodiester backbone more resistant to cleavage by cellular nucleases.[1] This increased stability prolongs the half-life of the probes in biological systems.[5]
- Increased Thermal Stability of Duplexes: 2'-O-methylated RNA forms more stable duplexes with complementary RNA targets.[1][6] The methyl group helps to lock the ribose sugar in a C3'-endo conformation, which is favorable for forming a stable A-type RNA helix.[1] This results in a higher melting temperature (Tm) compared to the corresponding DNA-RNA or RNA-RNA duplexes.[1][6]



- Improved Binding Affinity and Specificity: Due to their enhanced duplex stability, shorter 2'-O-methylated probes can be used, which can lead to greater discrimination between perfectly matched and mismatched target sequences.[6][7]
- Reduced Immunogenicity: Chemical modifications like 2'-O-methylation can help reduce the innate immune response that can be triggered by foreign RNA molecules.[5]

Applications

The unique properties of 2'-O-methylated RNA probes make them suitable for a wide range of applications:

- Antisense Therapeutics: As antisense oligonucleotides (AONs), they can bind to specific mRNA sequences and modulate gene expression by sterically blocking translation or premRNA splicing.[5]
- RNA Interference (RNAi): They are incorporated into small interfering RNAs (siRNAs) to improve their stability and reduce off-target effects.
- Diagnostics: Their high specificity and stability make them excellent probes for in situ hybridization (ISH) and other nucleic acid detection assays.
- Structural Biology: They are used to probe RNA structure and function due to their ability to mimic and stabilize specific RNA conformations.

Data Presentation

Table 1: Comparison of Oligonucleotide Probe Properties



Property	2'-O-Methyl RNA Probe	DNA Probe	Unmodified RNA Probe
Binding Affinity to RNA Target (Tm)	Highest[6]	Lower	High, but lower than 2'-O-Me
Nuclease Resistance	High[1]	Moderate	Low
Hybridization Kinetics (to RNA)	Fast[6][7]	Slower	Fast
Duplex Conformation (with RNA)	A-form helix[1]	A-form helix	A-form helix
Specificity for Mismatches	High (especially for shorter probes)[6]	Moderate	High

Table 2: Typical Yields for Solid-Phase Synthesis of a 20-mer Oligonucleotide

Synthesis Scale	Purification Method	Typical Yield (ODU)	Estimated Purity
0.2 μmol	RP-HPLC	5 - 15	> 90%
1.0 μmol	RP-HPLC	25 - 70	> 90%
1.0 μmol	PAGE	15 - 50	> 95%
10 μmol	RP-HPLC	200 - 600	> 90%

ODU (Optical Density Unit) is a measure of the amount of oligonucleotide, where 1 ODU is the amount of oligo that yields an absorbance of 1.0 in 1 mL of water.

Experimental Protocols

Two primary methods are employed for synthesizing 2'-O-methylated RNA probes: Automated Solid-Phase Synthesis for short to medium-length probes and In Vitro Transcription for longer RNA transcripts.



Protocol 1: Automated Solid-Phase Synthesis of 2'-O-Methylated RNA Probes

This protocol outlines the chemical synthesis of 2'-O-methylated RNA oligonucleotides using phosphoramidite chemistry on an automated DNA/RNA synthesizer.[8]

- 1. Materials and Reagents
- 2'-O-Methyl RNA Phosphoramidites: 2'-OMe-A(Pac), 2'-OMe-C(Ac), 2'-OMe-G(iPr-Pac), and 2'-OMe-U CE phosphoramidites.[9] Using UltraMild protecting groups like phenoxyacetyl (Pac) for A, acetyl (Ac) for C, and isopropyl-phenoxyacetyl (iPr-Pac) for G is recommended to avoid side reactions.[9]
- Solid Support: Controlled-pore glass (CPG) functionalized with the desired 3'-terminal 2'-O-methyl ribonucleoside.[8]
- Anhydrous Acetonitrile (ACN): Synthesis grade.
- Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in ACN.
- Capping Solution A: Acetic anhydride/Pyridine/THF.
- Capping Solution B: 16% N-Methylimidazole in THF.
- Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
- Deblocking Solution: 3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane (DCM).
- Cleavage & Deprotection Solution: A mixture of aqueous ammonia and methylamine (AMA).
 [10]
- Post-Deprotection Reagents: Triethylamine trihydrofluoride (TEA·3HF) for removing 2'hydroxyl protecting groups (if TBDMS chemistry is used, not required for direct 2'-O-Me synthesis).
- 2. Synthesis Workflow

Methodological & Application





The synthesis is performed on an automated synthesizer, which carries out a four-step cycle for each nucleotide addition.

- Step 1: Detritylation (Deblocking)
 - The 5'-dimethoxytrityl (DMTr) protecting group is removed from the nucleotide attached to the CPG support by treating it with the deblocking solution (3% DCA).
 - The column is washed thoroughly with anhydrous acetonitrile.
- Step 2: Coupling
 - The next 2'-O-methyl phosphoramidite monomer and the activator solution (ETT) are simultaneously delivered to the synthesis column.
 - The phosphoramidite couples to the free 5'-hydroxyl group of the growing chain. This reaction is rapid, typically taking 2-5 minutes.
- Step 3: Capping
 - Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions.
 - This prevents the formation of failure sequences (n-1 mers) in subsequent cycles.
- Step 4: Oxidation
 - The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the iodine solution.
 - The column is washed with acetonitrile.

This four-step cycle is repeated for each nucleotide in the desired sequence.

- 3. Cleavage and Deprotection
- After the final cycle, the CPG support is transferred from the synthesis column to a screwcap vial.



- The AMA solution is added to the vial.
- The vial is heated at 65°C for 15-20 minutes. This cleaves the oligonucleotide from the CPG support and removes the protecting groups from the phosphate backbone and the nucleobases.[10]
- The supernatant containing the crude oligonucleotide is collected.
- 4. Purification The crude oligonucleotide solution is purified to remove failure sequences, protecting group remnants, and other impurities. Reverse-phase HPLC (RP-HPLC) is the most common method.
- Dry the crude oligonucleotide sample in a vacuum concentrator.
- Resuspend the pellet in an appropriate aqueous buffer (e.g., 0.1 M TEAA).
- Inject the sample onto an RP-HPLC system equipped with a C18 column.
- Elute the oligonucleotide using a gradient of acetonitrile in the aqueous buffer.
- Collect the fractions corresponding to the full-length product peak.
- 5. Desalting and Quantification
- The purified fractions are desalted using a reverse-phase cartridge (e.g., Sep-Pak).[10]
- The final product is quantified by measuring its absorbance at 260 nm (UV-Vis spectroscopy).
- The identity and purity can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[11]

Protocol 2: In Vitro Transcription of 2'-O-Methylated RNA

This method is used to enzymatically synthesize longer RNA molecules. It involves the cotranscriptional incorporation of 2'-O-methylated NTPs.

1. Materials and Reagents



- Linearized DNA Template: A high-purity plasmid or PCR product containing a T7, T3, or SP6 RNA polymerase promoter upstream of the desired sequence.[12][13] The template must be linearized with a restriction enzyme to ensure run-off transcription.[14]
- RNA Polymerase: T7, T3, or SP6 RNA Polymerase.
- Ribonucleotides: A solution containing ATP, CTP, GTP, and UTP.
- 2'-O-Methylated Ribonucleotides: 2'-O-Me-ATP, 2'-O-Me-CTP, 2'-O-Me-GTP, and 2'-O-Me-UTP, as required.
- Transcription Buffer (5X or 10X): Typically contains Tris-HCl, MgCl2, spermidine, and DTT.
- RNase Inhibitor: To prevent RNA degradation.
- DNase I (RNase-free): To remove the DNA template after transcription.
- 2. In Vitro Transcription Reaction Setup

The following components are combined in a nuclease-free microfuge tube at room temperature:[14]

Component	Volume (for 20 µL reaction)	Final Concentration
Nuclease-Free Water	to 20 μL	-
Transcription Buffer (10X)	2 μL	1X
DTT (100 mM)	2 μL	10 mM
NTP/2'-O-Me-NTP Mix	4 μL	Varies
Linearized DNA Template (0.5- 1.0 μg/μL)	1 μL	25-50 ng/μL
RNase Inhibitor (40 U/μL)	1 μL	2 U/μL
RNA Polymerase (e.g., T7)	2 μL	-



Note: The ratio of canonical NTPs to 2'-O-methylated NTPs can be adjusted to achieve the desired level of incorporation. Complete substitution can sometimes reduce transcription efficiency.

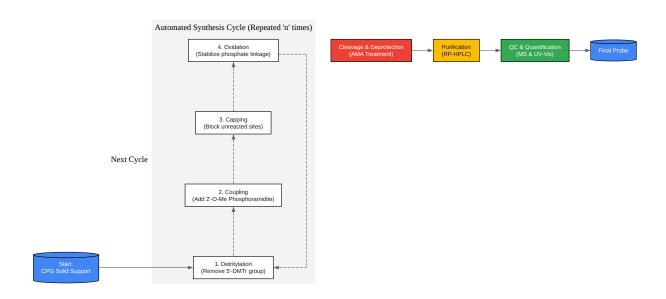
- 3. Transcription and Template Removal
- Incubate the reaction at 37°C for 2-4 hours.[14]
- Add 1 μL of RNase-free DNase I to the reaction mixture.
- Incubate at 37°C for an additional 15-30 minutes to digest the DNA template.
- 4. Post-Transcriptional Capping and Methylation (Optional)

If a 5' cap is required, it can be added co-transcriptionally using a cap analog (e.g., Ribo m7G Cap Analog) or post-transcriptionally using capping enzymes.[15] Further 2'-O-methylation of the cap structure can be performed enzymatically.[16]

- · Purify the transcribed RNA.
- Combine up to 10 μg of capped RNA with nuclease-free water to a final volume of 16 μL.[16]
- Heat at 65°C for 5 minutes, then place on ice.[16]
- Set up the methylation reaction with mRNA Cap 2'-O-Methyltransferase and incubate at 37°C for 60-120 minutes.[16]
- 5. Purification of Transcribed RNA
- The RNA transcript is typically purified by phenol-chloroform extraction followed by ethanol
 precipitation or by using a column-based RNA purification kit.
- The integrity and size of the transcript should be verified by gel electrophoresis (e.g., denaturing agarose or polyacrylamide gel).

Visualizations

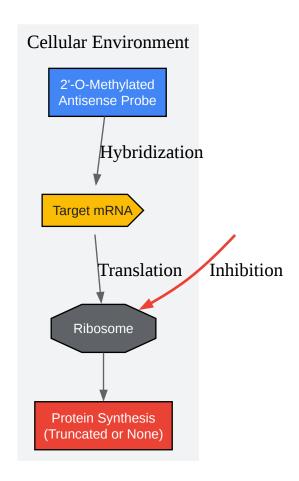




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Caption: Automated solid-phase synthesis workflow for 2'-O-methylated RNA probes.





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Caption: Steric hindrance of translation by a 2'-O-methylated antisense probe.

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